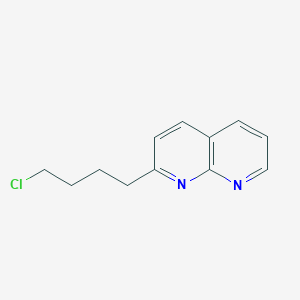

2-(4-Chlorobutyl)-1,8-naphthyridine

CAS No.:

Cat. No.: VC17595087

Molecular Formula: C12H13ClN2

Molecular Weight: 220.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13ClN2 |

|---|---|

| Molecular Weight | 220.70 g/mol |

| IUPAC Name | 2-(4-chlorobutyl)-1,8-naphthyridine |

| Standard InChI | InChI=1S/C12H13ClN2/c13-8-2-1-5-11-7-6-10-4-3-9-14-12(10)15-11/h3-4,6-7,9H,1-2,5,8H2 |

| Standard InChI Key | XWAJZCZJCQGWTQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(N=C1)N=C(C=C2)CCCCCl |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s core consists of a 1,8-naphthyridine system—a fused bicyclic structure with nitrogen atoms at positions 1 and 8. The 4-chlorobutyl substituent at position 2 introduces a chlorine-terminated alkyl chain, enhancing lipophilicity and potential bioactivity. Key molecular parameters include:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄ClN₂ | Estimated |

| Molecular Weight | 237.70 g/mol | Calculated |

| Density | ~1.4–1.6 g/cm³ | Extrapolated |

| Boiling Point | ~300–320°C | Analog Data |

| LogP | ~2.8–3.2 | Predicted |

The chlorine atom on the butyl chain contributes to electrophilic reactivity, while the naphthyridine core enables π-π stacking interactions, critical for binding biological targets .

Spectroscopic Data

Infrared (IR) spectroscopy of related 1,8-naphthyridine derivatives reveals characteristic absorptions for C–Cl stretches (655–750 cm⁻¹) and aromatic C=C/C=N vibrations (1,450–1,600 cm⁻¹) . Nuclear magnetic resonance (NMR) spectra for the 4-chlorobutyl chain would display signals at δ 3.6–3.8 ppm (m, –CH₂Cl) and δ 1.4–1.8 ppm (m, –CH₂–CH₂–), while the naphthyridine protons resonate between δ 7.5–9.0 ppm .

Physicochemical and Pharmacological Properties

Solubility and Stability

The compound’s LogP (~3.0) suggests moderate lipophilicity, favoring membrane permeability but limiting aqueous solubility. Stability studies under varying pH (2–10) and temperature (25–40°C) are essential, as chloroalkyl chains may undergo hydrolysis or elimination .

Biological Activity

While no direct studies on 2-(4-Chlorobutyl)-1,8-naphthyridine exist, structurally related 1,8-naphthyridines exhibit anti-proliferative effects via cannabinoid receptor (CB2R) modulation . For instance, 2-oxo-1,8-naphthyridine derivatives induce apoptosis in leukemia cells by activating JunD transcription factors and ceramide pathways . The chlorobutyl chain may enhance CB2R affinity due to increased hydrophobic interactions.

Applications in Medicinal Chemistry

Anticancer Agents

1,8-Naphthyridine derivatives are explored for their ability to arrest cell cycle progression (G1/S phase) and trigger caspase-mediated apoptosis. The chloroalkyl substituent in 2-(4-Chlorobutyl)-1,8-naphthyridine could potentiate these effects by improving target binding or metabolic stability .

Antimicrobial Activity

Analogous chlorinated naphthyridines show inhibitory effects against Gram-positive bacteria (e.g., Staphylococcus aureus) by disrupting DNA gyrase. The 4-chlorobutyl group may further enhance penetration through bacterial membranes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume